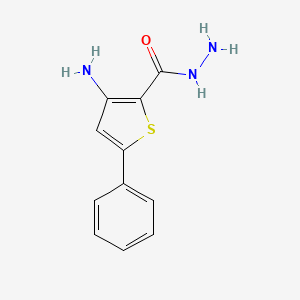

3-Amino-5-phenylthiophene-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-5-phenylthiophene-2-carbohydrazide is a biochemical used for proteomics research . It has a molecular weight of 233.29 and a molecular formula of C11H11N3OS .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3OS/c12-8-6-9 (7-4-2-1-3-5-7)16-10 (8)11 (15)14-13/h1-6H,12-13H2, (H,14,15) and the InChI key is ROKLCALOHFBIDA-UHFFFAOYSA-N .科学的研究の応用

Anticancer Potential

Cinnamic acid derivatives, which share a structural resemblance or functional group characteristics with 3-Amino-5-phenylthiophene-2-carbohydrazide, have been extensively studied for their anticancer properties. These compounds exhibit a range of biological activities due to their ability to undergo various chemical reactions, making them valuable in medicinal research as antitumor agents. Their rich medicinal tradition and antitumor efficacy underline the potential of structurally or functionally related compounds like this compound in anticancer research. The review by De, Baltas, and Bedos-Belval (2011) provides a comprehensive examination of cinnamoyl derivatives in anticancer research, highlighting their synthesis and biological evaluation De, Baltas, & Bedos-Belval, 2011.

Pharmacological Effects of Phenolic Acids

Chlorogenic Acid (CGA), a phenolic acid, exhibits a wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Given the similarity in the chemical nature between CGA and potential functionalities in this compound, it suggests a pathway for investigating the latter's pharmacological benefits. CGA's ability to modulate lipid and glucose metabolism points towards the exploration of this compound in similar metabolic regulatory roles. Naveed et al. (2018) review CGA's pharmacological effects, advocating for further research to optimize its biological and pharmacological effects Naveed et al., 2018.

Photoaffinity Labeling in Structural Biology

The application of photoaffinity labeling (PAL) in structural biology offers a technique for studying the organization of biological systems, including potential drug targets and the mechanism of ligand interactions. Arylazide, benzophenone, and phenyldiazirine groups, which share reactive characteristics with this compound, are widely used in PAL. This methodology could be applicable in exploring the binding sites and interaction mechanisms of this compound with various biomolecules. Vodovozova (2007) discusses the theoretical aspects, experimental methodology, and applications of PAL, highlighting its importance in the study of biological systems Vodovozova, 2007.

Safety and Hazards

特性

IUPAC Name |

3-amino-5-phenylthiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-8-6-9(7-4-2-1-3-5-7)16-10(8)11(15)14-13/h1-6H,12-13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKLCALOHFBIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)NN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327876 |

Source

|

| Record name | 3-amino-5-phenylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836750 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

521093-34-5 |

Source

|

| Record name | 3-amino-5-phenylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-METHOXYPHENYL)-5-METHYL-7-(PYRIDIN-4-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2987373.png)

![2-(benzylthio)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2987374.png)

![Ethyl 4-(2-benzyl-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2987378.png)

![5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987379.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide](/img/structure/B2987381.png)

![2-[Methyl(prop-2-yn-1-yl)amino]-2-phenylacetamide](/img/structure/B2987393.png)